
20,21,22,23-Tetrahydro-23-oxoazadirone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chisocheton compound F is a naturally occurring limonoid isolated from the genus Chisocheton, which belongs to the family Meliaceae. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties . Chisocheton compound F has garnered interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chisocheton compound F involves the extraction of plant material, followed by chromatographic separation techniques to isolate the compound. The specific synthetic routes and reaction conditions for Chisocheton compound F have not been extensively documented in the literature. general methods for isolating limonoids from Chisocheton species include solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Chisocheton compound F is not well-established due to its natural origin and the complexity of its structure. The compound is typically obtained through the extraction of plant material from Chisocheton species, followed by purification processes. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Chisocheton compound F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, carbonyl, and epoxide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Chisocheton compound F, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at electrophilic centers, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the chemical behavior of limonoids and their derivatives.
Mecanismo De Acción
The mechanism of action of Chisocheton compound F involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in lipopolysaccharide-stimulated cells . This inhibition is mediated through the suppression of the phosphorylation of p38 mitogen-activated protein kinase, a key signaling molecule in the inflammatory response .
Comparación Con Compuestos Similares
- Dysobinin
- Nimonol
- 7-alpha-hydroxyneotrichilenone
- Ceramicine B
- Toonaciliatone F
Propiedades
Número CAS |
157376-71-1 |
|---|---|
Fórmula molecular |
C28H38O5 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
[(5R,7R,8R,9R,10R,13S,17S)-4,4,8,10,13-pentamethyl-3-oxo-17-[(3S)-5-oxooxolan-3-yl]-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H38O5/c1-16(29)33-23-14-21-25(2,3)22(30)10-12-27(21,5)20-9-11-26(4)18(17-13-24(31)32-15-17)7-8-19(26)28(20,23)6/h8,10,12,17-18,20-21,23H,7,9,11,13-15H2,1-6H3/t17-,18+,20-,21+,23-,26+,27-,28+/m1/s1 |
Clave InChI |
LXNMRBHGHQWYSQ-PLNCUQKMSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5CC(=O)OC5)C)C |
SMILES canónico |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(=O)OC5)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



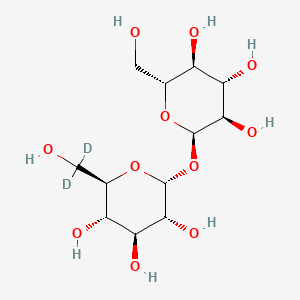
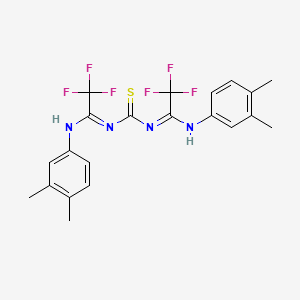
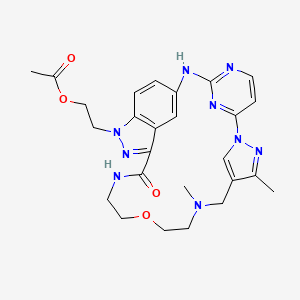

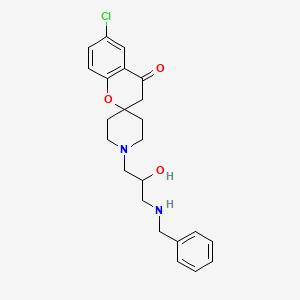
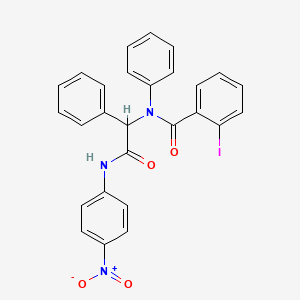

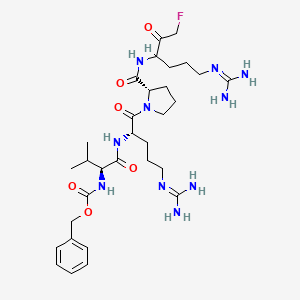
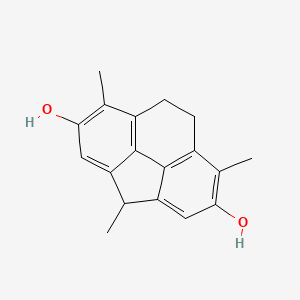
![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)



